molecular formula C13H18N4O2S B261673 N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Katalognummer B261673
Molekulargewicht: 294.38 g/mol
InChI-Schlüssel: MZHPYEOKMIIZOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has recently gained attention in the scientific community due to its potential as a therapeutic agent. TAK-659 is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. The inhibition of BTK has been shown to be effective in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia and mantle cell lymphoma.

Wirkmechanismus

BTK is a non-receptor tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the cell membrane, where it phosphorylates downstream targets and initiates a signaling cascade. Inhibition of BTK by N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide blocks this signaling cascade, leading to suppression of B-cell activation and proliferation.
Biochemical and physiological effects:
N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibition of BTK, N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been shown to inhibit other kinases in the B-cell receptor signaling pathway, including AKT and ERK. N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has also been shown to induce apoptosis in B-cell lymphoma cells and to enhance the activity of other chemotherapeutic agents.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is its high potency and selectivity for BTK inhibition. This makes it a useful tool for studying the role of BTK in B-cell receptor signaling and for investigating the potential therapeutic applications of BTK inhibition. However, one limitation of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is its relatively short half-life, which may limit its effectiveness in vivo.

Zukünftige Richtungen

There are several future directions for research on N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide. One area of focus is the development of more potent and selective BTK inhibitors, which may have improved efficacy and fewer off-target effects. Another area of research is the identification of biomarkers that can predict response to BTK inhibition, which may help to identify patients who are most likely to benefit from this type of therapy. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide in the treatment of B-cell malignancies.

Synthesemethoden

The synthesis of N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide involves several steps, including the reaction of 3,5-dimethyl-1H-1,2,4-triazole with propargyl bromide to form 2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyne. This compound is then reacted with N-(4-aminophenyl)sulfonyl chloride to form N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide.

Wissenschaftliche Forschungsanwendungen

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide has been the subject of several scientific studies, which have highlighted its potential as a therapeutic agent for the treatment of B-cell malignancies. In vitro studies have shown that N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is a potent inhibitor of BTK, with IC50 values in the low nanomolar range. In vivo studies in animal models have demonstrated that N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide is effective in suppressing B-cell receptor signaling and reducing tumor growth in B-cell lymphoma models.

Eigenschaften

Produktname

N-[2-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

Molekularformel

C13H18N4O2S

Molekulargewicht

294.38 g/mol

IUPAC-Name

N-[2-(3,5-dimethyl-1,2,4-triazol-1-yl)propyl]benzenesulfonamide

InChI

InChI=1S/C13H18N4O2S/c1-10(17-12(3)15-11(2)16-17)9-14-20(18,19)13-7-5-4-6-8-13/h4-8,10,14H,9H2,1-3H3

InChI-Schlüssel

MZHPYEOKMIIZOZ-UHFFFAOYSA-N

SMILES

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

Kanonische SMILES

CC1=NN(C(=N1)C)C(C)CNS(=O)(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.